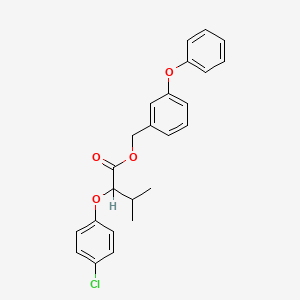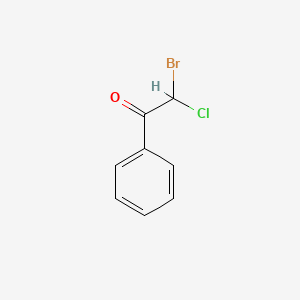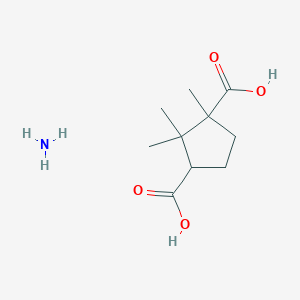
Ammonium camphorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium camphorate is a chemical compound with the molecular formula C₁₀H₁₆O₄·H₃N. It is the ammonium salt of camphoric acid, which is derived from camphor. Camphor is a naturally occurring compound found in the wood of the camphor laurel tree (Cinnamomum camphora). This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium camphorate can be synthesized through the neutralization reaction between camphoric acid and ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C10H16O4+NH4OH→C10H16O4⋅NH3+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of camphoric acid with ammonium hydroxide. The reaction is conducted in stainless steel reactors to ensure purity and prevent contamination. The resulting this compound is then filtered, dried, and crystallized to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium camphorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form camphoric acid and other oxidation products.
Reduction: It can be reduced to form camphor and other reduction products.
Substitution: this compound can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere.
Substitution: Common reagents include various metal salts that can replace the ammonium ion.
Major Products Formed
Oxidation: Camphoric acid and other oxidized derivatives.
Reduction: Camphor and other reduced derivatives.
Substitution: Metal camphorates and other substituted derivatives.
Applications De Recherche Scientifique
Ammonium camphorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other camphor derivatives.
Biology: It is used in studies related to enzyme inhibition and as a model compound for studying biological processes.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ammonium camphorate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes, leading to anti-inflammatory and analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
Ammonium camphorate can be compared with other similar compounds, such as:
Sodium camphorate: Similar in structure but with sodium as the cation instead of ammonium.
Potassium camphorate: Similar in structure but with potassium as the cation instead of ammonium.
Calcium camphorate: Similar in structure but with calcium as the cation instead of ammonium.
Uniqueness
This compound is unique due to its specific ammonium ion, which imparts distinct properties compared to other camphorates. Its solubility, reactivity, and biological activity can differ significantly from those of sodium, potassium, or calcium camphorates.
Propriétés
Numéro CAS |
5985-93-3 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
azane;1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.H3N/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1H3 |
Clé InChI |
WZIODFVXWAKQFE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



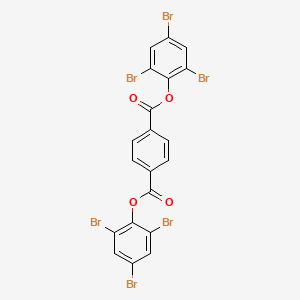
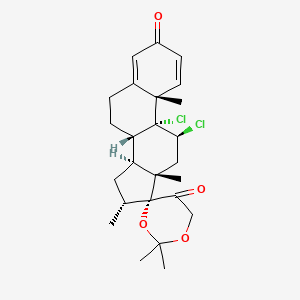
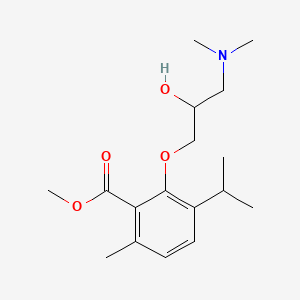
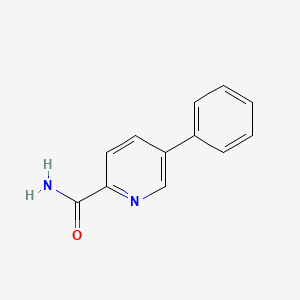
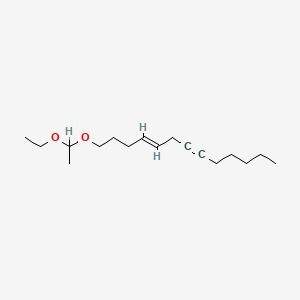
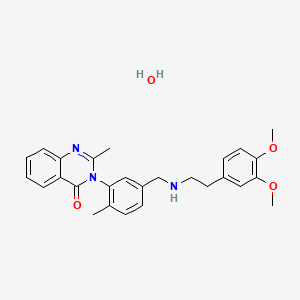
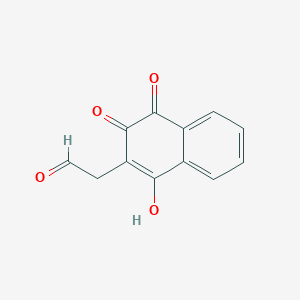

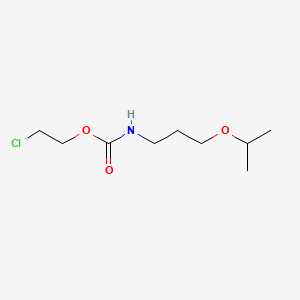
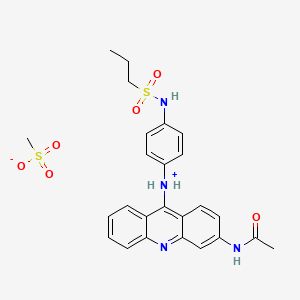
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
